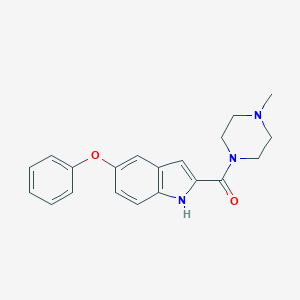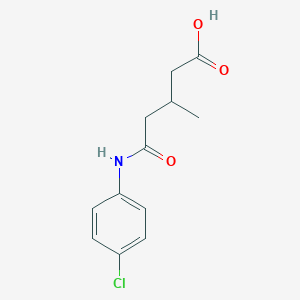![molecular formula C15H12ClN3O4S2 B277012 N-[5-(aminosulfonyl)-2-chlorophenyl]-8-quinolinesulfonamide](/img/structure/B277012.png)
N-[5-(aminosulfonyl)-2-chlorophenyl]-8-quinolinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(aminosulfonyl)-2-chlorophenyl]-8-quinolinesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as AQ-13 and belongs to the class of sulfonamide compounds. AQ-13 has been found to have several biochemical and physiological effects, which make it a promising candidate for various laboratory experiments.
作用机制
The mechanism of action of AQ-13 involves the inhibition of enzymes involved in various metabolic pathways. It has been found to inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in the synthesis of folate in bacteria. This inhibition leads to the disruption of the bacterial metabolic pathway, ultimately leading to cell death. AQ-13 has also been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cancer cell growth.
Biochemical and physiological effects:
AQ-13 has several biochemical and physiological effects, which make it a promising candidate for various laboratory experiments. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties, as discussed earlier. AQ-13 has also been found to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. AQ-13 has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, leading to a reduction in oxidative stress.
实验室实验的优点和局限性
AQ-13 has several advantages for laboratory experiments. It has been found to have high potency against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. AQ-13 has also been found to have low toxicity in mammalian cells, making it a safe candidate for laboratory experiments. However, AQ-13 has some limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. AQ-13 also has a short half-life, which limits its effectiveness in vivo.
未来方向
There are several future directions for the research on AQ-13. One potential direction is the development of new derivatives of AQ-13 with improved solubility and bioavailability. Another potential direction is the investigation of the synergistic effects of AQ-13 with other antibiotics or chemotherapeutic agents. AQ-13 has also been found to have potential applications in the treatment of parasitic infections, such as malaria and leishmaniasis. Future research could focus on the development of AQ-13-based therapies for these diseases. Finally, AQ-13 has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Future research could focus on the investigation of the mechanism of action of AQ-13 in these diseases and the development of AQ-13-based therapies.
In conclusion, AQ-13 is a promising chemical compound that has several potential applications in scientific research. Its antimicrobial, antitumor, and anti-inflammatory properties make it a potential candidate for various laboratory experiments. Future research could focus on the development of new derivatives of AQ-13 with improved solubility and bioavailability, investigation of its synergistic effects with other antibiotics or chemotherapeutic agents, and development of AQ-13-based therapies for parasitic infections and neurodegenerative diseases.
合成方法
The synthesis of AQ-13 involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with 8-aminoquinoline in the presence of a reducing agent such as iron powder. The resulting product is then treated with sulfamic acid to obtain AQ-13. This synthesis method has been optimized to yield high purity and high yield of AQ-13.
科学研究应用
AQ-13 has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties, which make it a promising candidate for various laboratory experiments. AQ-13 has been shown to inhibit the growth of several bacterial and fungal strains, including drug-resistant strains. It has also been found to have cytotoxic effects on various cancer cell lines, making it a potential candidate for cancer therapy. AQ-13 has also been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases.
属性
产品名称 |
N-[5-(aminosulfonyl)-2-chlorophenyl]-8-quinolinesulfonamide |
|---|---|
分子式 |
C15H12ClN3O4S2 |
分子量 |
397.9 g/mol |
IUPAC 名称 |
N-(2-chloro-5-sulfamoylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C15H12ClN3O4S2/c16-12-7-6-11(24(17,20)21)9-13(12)19-25(22,23)14-5-1-3-10-4-2-8-18-15(10)14/h1-9,19H,(H2,17,20,21) |
InChI 键 |
ADCJKLVTTCEUCS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=C(C=CC(=C3)S(=O)(=O)N)Cl)N=CC=C2 |
规范 SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=C(C=CC(=C3)S(=O)(=O)N)Cl)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B276933.png)
![N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide](/img/structure/B276934.png)
![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B276935.png)


![{2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276947.png)
![5-[(4-Chlorophenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276948.png)





![{2-[(3-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276961.png)